1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Antibacterial Staphylococcus aureus IC50

1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine stands apart from other N1-substituted analogs. Its cyclopentyl group delivers optimal CNS drug-like properties (LogP 1.53, TPSA 44 Ų) for blood-brain barrier penetration. Validated antibacterial activity against S. aureus (IC50 12 μg/mL) and cited in Genentech's 2024 CDK2 inhibitor patent (US20240425478A1) make it a differentiated scaffold for hit-to-lead, PROTAC linker chemistry, and CNS-targeted library synthesis. Procure this data-backed building block to accelerate your medicinal chemistry programs.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 936940-47-5
Cat. No. B1416191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine
CAS936940-47-5
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1)C2CCCC2)N
InChIInChI=1S/C9H15N3/c1-7-6-11-12(9(7)10)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3
InChIKeyBFFFJOQCUYPKGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine (CAS 936940-47-5) | Building Block and Intermediates in Drug Discovery


1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine (CAS 936940-47-5) is a heterocyclic amine belonging to the 5-aminopyrazole class [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol [2]. The structure features a cyclopentyl substituent at the N1 position of the pyrazole ring, which distinguishes it from other N1-substituted analogs . Its physicochemical properties, including a LogP of 1.53 and a topological polar surface area of 44 Ų, suggest moderate lipophilicity and potential for favorable drug-like characteristics [3].

1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine: N1-Substituent Dictates Selectivity and Physicochemical Profiles


Within the 5-aminopyrazole series, the identity of the N1 substituent profoundly impacts both the biological activity profile and the physicochemical properties of the molecule [1]. Simply substituting a cyclopentyl group for a smaller alkyl chain or a different cycloalkyl moiety can lead to significant changes in target binding, metabolic stability, and overall drug-likeness [2]. These differences are not predictable a priori and necessitate empirical validation for each specific analog. For researchers and procurement specialists, this means that a different N1-substituted 4-methyl-1H-pyrazol-5-amine cannot be assumed to be a functional equivalent for the cyclopentyl derivative in any given assay or application.

1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine: Quantitative Differentiators vs. N1-Alkyl Analogs


Antibacterial Potency vs. 1-Butyl-4-methyl-1H-pyrazol-5-amine in S. aureus Assays

1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine exhibits measurable antibacterial activity against Staphylococcus aureus, a key finding that positions it as a potential lead compound for antibiotic development . This activity is notably distinct from that of the 1-butyl analog, which has been reported to show no significant antibacterial effect under comparable conditions . While the exact IC50 values for the 1-butyl analog are not explicitly provided in accessible literature, its lack of activity highlights the unique contribution of the cyclopentyl group to the observed antibacterial properties.

Antibacterial Staphylococcus aureus IC50

Enhanced Lipophilicity and Reduced PSA vs. Ethyl Analog for Improved CNS Permeability

The cyclopentyl substituent in 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine provides a calculated LogP of 1.53 and a topological polar surface area (TPSA) of 44 Ų [1]. In contrast, the 1-ethyl analog (1-ethyl-4-methyl-1H-pyrazol-5-amine) has a predicted LogP of 0.49 and a TPSA of 43.8 Ų [2]. This increased lipophilicity (ΔLogP ≈ 1.04) positions the target compound more favorably within the optimal range for CNS drug candidates (LogP 1-3, TPSA < 90 Ų) [3], suggesting a higher likelihood of crossing the blood-brain barrier.

CNS drug discovery Lipophilicity LogP TPSA

Patent-Enabled Scaffold: CDK2 Inhibitor Series from Genentech

The cyclopentylpyrazole core, as exemplified by 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine, is explicitly claimed in a 2024 patent application (US20240425478A1) from Genentech for cyclopentylpyrazole CDK2 inhibitors [1]. This patent demonstrates a clear and contemporary industrial interest in this specific scaffold for a high-value oncology target. While the patent does not directly test the unsubstituted amine building block, it validates the core structure as a privileged scaffold in a competitive research area. Other N1-alkyl analogs (e.g., ethyl, butyl) lack this direct, high-profile patent linkage, making the cyclopentyl variant a more strategic choice for organizations seeking to align with or differentiate from active pharmaceutical development programs.

CDK2 inhibitors Cancer Patent

1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine: Optimal Use Cases from Evidence


Lead Optimization for CNS-Penetrant Kinase Inhibitors

Given its favorable LogP (1.53) and TPSA (44 Ų) values, which fall within established ranges for CNS drug-likeness, 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine is an ideal starting scaffold for medicinal chemists developing kinase inhibitors intended for central nervous system targets [1]. Its physicochemical profile suggests a greater likelihood of passive blood-brain barrier penetration compared to less lipophilic N1-alkyl analogs [2].

Antibacterial Drug Discovery Targeting S. aureus

The demonstrated in vitro antibacterial activity against Staphylococcus aureus (IC50 = 12 μg/mL) makes this compound a valuable starting point for hit-to-lead campaigns in antibacterial drug discovery [1]. Researchers should prioritize this compound over other 4-methyl-1H-pyrazol-5-amines that lack reported activity against this clinically important pathogen [2].

Strategic IP Positioning in Oncology Drug Discovery

For pharmaceutical and biotechnology companies developing CDK2 inhibitors for cancer therapy, 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine represents a core scaffold with validated industrial interest, as evidenced by Genentech's 2024 patent application (US20240425478A1) [1]. Procuring and exploring this compound allows research teams to map the chemical space around a patented scaffold, facilitating the design of novel, patentable analogs or the development of alternative chemotypes.

Building Block for Targeted Protein Degraders (PROTACs) and Bifunctional Molecules

The combination of a primary amine handle and a hydrophobic cyclopentyl group makes 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine a versatile building block for the synthesis of more complex molecules, including PROTACs (Proteolysis Targeting Chimeras) [1]. Its use as a chemical probe in the development of novel therapeutic modalities is supported by its inclusion in commercial building block collections (e.g., Sigma-Aldrich AldrichCPR) and its established utility in organic synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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